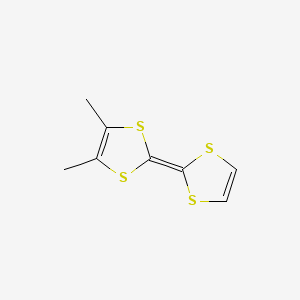

Dimethyltetrathiafulvalene

Description

Structure

3D Structure

Properties

CAS No. |

62024-60-6 |

|---|---|

Molecular Formula |

C8H8S4 |

Molecular Weight |

232.4 g/mol |

IUPAC Name |

2-(1,3-dithiol-2-ylidene)-4,5-dimethyl-1,3-dithiole |

InChI |

InChI=1S/C8H8S4/c1-5-6(2)12-8(11-5)7-9-3-4-10-7/h3-4H,1-2H3 |

InChI Key |

BTQDPOVTMFCMKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C2SC=CS2)S1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyltetrathiafulvalene and Its Derivatives

Selective Synthesis of Unsymmetrical Dimethyltetrathiafulvalene Analogues

The synthesis of unsymmetrical tetrathiafulvalene (B1198394) derivatives, where the two halves of the molecule are not identical, allows for fine-tuning of the electronic and structural properties of the resulting materials. A common strategy involves the cross-coupling of different 1,3-dithiole-2-one or -thione precursors.

One established method for preparing unsymmetrical TTF derivatives is the three-step "three-anion" procedure. This approach involves the sequential reaction of a 1,3-dithiole-2-thione with different organolithium reagents to generate a key intermediate that can then be coupled with a different 1,3-dithiole-2-one. However, more direct methods are often sought to improve efficiency.

A notable approach is the direct phosphite-mediated cross-coupling reaction. In this method, two different 1,3-dithiole-2-one (or thione) precursors are reacted together in the presence of a coupling agent like triethyl phosphite. The challenge in this approach is to control the reaction to favor the desired unsymmetrical product over the two possible symmetrical byproducts.

Research has demonstrated that the selectivity of this cross-coupling reaction can be influenced by the electronic nature of the substituents on the dithiole precursors. For instance, coupling an electron-poor dithiole-2-one with an electron-rich dithiole-2-thione can enhance the yield of the unsymmetrical product. The reaction proceeds via the formation of a carbene intermediate from the thione, which then reacts with the one.

Table 1: Examples of Precursors in Unsymmetrical DMTTF Analogue Synthesis

| Precursor A (Dithiole-2-one) | Precursor B (Dithiole-2-thione) | Resulting Unsymmetrical TTF Derivative |

| 4,5-bis(methylthio)-1,3-dithiole-2-one | 4,5-dimethyl-1,3-dithiole-2-thione | 2-(4,5-bis(methylthio)-1,3-dithiol-2-ylidene)-4,5-dimethyl-1,3-dithiole |

| 4,5-dicyano-1,3-dithiole-2-one | 4,5-dimethyl-1,3-dithiole-2-thione | 2-(4,5-dicyano-1,3-dithiol-2-ylidene)-4,5-dimethyl-1,3-dithiole |

This table illustrates the combination of different precursor molecules to achieve unsymmetrical TTF structures, a key strategy for modifying the electronic properties of the final compound.

Electrocrystallization Techniques for Producing this compound Salts

Electrocrystallization is the premier technique for growing high-quality single crystals of organic conductors, including salts of this compound. This method involves the slow, controlled electrochemical oxidation of the neutral DMTTF donor molecule in the presence of a supporting electrolyte containing the desired counter-anion. The process is typically carried out in a specialized H-shaped electrochemical cell, where the anode and cathode compartments are separated to prevent the products of reduction from interfering with crystal growth.

The neutral DMTTF is dissolved in an appropriate organic solvent (e.g., acetonitrile (B52724), dichloromethane, or 1,1,2-trichloroethane) in the anode compartment. The supporting electrolyte, which provides the counter-anion (X⁻), is also present in the solution. A small, constant current (typically 0.1-2.0 µA) or a constant potential is applied between the platinum electrodes. At the anode, the DMTTF molecules are oxidized to form radical cations (DMTTF⁺•). These radical cations then combine with the counter-anions (X⁻) from the electrolyte. When the solubility limit of the resulting salt, (DMTTF)₂X, is exceeded, single crystals begin to nucleate and grow on the electrode surface over a period of several days to weeks.

The quality, size, and stoichiometry of the resulting crystals are highly sensitive to experimental conditions. Key parameters that must be precisely controlled include the current density, solvent purity, temperature, and the concentration of both the DMTTF donor and the electrolyte.

Table 2: Electrocrystallization Parameters for (DMTTF)₂X Salts

| Anion (X⁻) | Solvent System | Typical Current (µA) | Crystal Morphology |

| PF₆⁻ | Acetonitrile (CH₃CN) | 0.5 - 1.5 | Black needles |

| AsF₆⁻ | Dichloromethane (CH₂Cl₂) | 0.2 - 1.0 | Dark plates |

| ClO₄⁻ | 1,1,2-Trichloroethane | 1.0 - 2.0 | Black, shiny needles |

| SCN⁻ | Acetonitrile/Benzene | 0.5 - 1.2 | Long, thin needles |

This table summarizes typical experimental conditions used in the electrocrystallization of various this compound-based charge-transfer salts. The choice of anion and solvent significantly impacts the resulting crystal form and properties.

On-Surface Reaction Pathways for this compound-Functionalized Systems

The synthesis of DMTTF-based structures directly on surfaces is a burgeoning field within molecular electronics and nanotechnology. This "bottom-up" approach allows for the construction of precisely defined molecular architectures, such as wires or networks, by leveraging surface-catalyzed reactions.

A common strategy involves depositing a functionalized precursor molecule onto a catalytically active metal surface, such as Au(111) or Cu(111), under ultra-high vacuum (UHV) conditions. The precursor is designed to undergo a specific chemical transformation upon thermal annealing, leading to the formation of the desired DMTTF-containing structure.

For example, precursor molecules containing di-iodinated terminal groups can be used to form organometallic intermediates or undergo Ullmann-type coupling reactions on the surface. Upon heating, the iodine atoms are cleaved, and the resulting radical species can either link together to form covalent polymers or coordinate with metal adatoms from the surface.

The reaction pathways and resulting structures are typically investigated using surface-sensitive techniques like Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS). STM provides real-space images of the molecules on the surface, allowing for the direct visualization of the reactants, intermediates, and final products. XPS provides information about the chemical composition and bonding states of the elements involved, confirming that the desired chemical reactions have occurred. Research in this area aims to create ordered, conductive one-dimensional or two-dimensional arrays of DMTTF units for potential use in nanoscale electronic devices.

Table 3: Summary of On-Surface Synthesis of DMTTF Systems

| Precursor Molecule | Substrate | Reaction Type | Characterization Methods | Resulting Structure |

| Di-iodo-functionalized DMTTF | Au(111) | Ullmann Coupling | STM, XPS | Covalently-linked DMTTF chains |

| Thiol-functionalized DMTTF | Au(111) | Self-Assembled Monolayer (SAM) | STM, XPS | Ordered 2D molecular arrays |

| Ethynyl-terminated DMTTF | Cu(111) | Glaser Coupling | STM, nc-AFM | Covalently-bonded molecular wires |

This table outlines different approaches for constructing this compound-based structures directly on solid surfaces, a key technique for fabricating molecular-scale electronic components.

Theoretical and Computational Investigations of Dimethyltetrathiafulvalene Electronic Structure and Dynamics

Ab Initio and Density Functional Theory (DFT) Calculations for Ground-State Properties

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for investigating the electronic structure and ground-state properties of molecular systems. scispace.com These first-principles approaches allow for the calculation of molecular geometries, energies, and electronic properties without prior experimental parameters. cam.ac.uk For Dimethyltetrathiafulvalene (DMTTF) and its derivatives, these calculations provide a foundational understanding of the molecule's intrinsic characteristics.

DFT calculations have been successfully employed to determine the optimized molecular structures of DMTTF derivatives. For instance, studies on ortho-DMTTF (o-DMTTF) based dimers show that DFT-calculated conformations are in excellent agreement with those determined by single-crystal X-ray analysis. nzdr.ru Furthermore, these computational methods are powerful enough to predict the relative stability of different electronic states. In the case of a dicationic dimer of a phosphine-bridged o-DMTTF, DFT calculations indicated that the triplet state is significantly more stable (by 11.7 kcal/mol) than the corresponding singlet state. ahievran.edu.tr

The ground-state properties of the parent tetrathiafulvalene (B1198394) (TTF) molecule, which are expected to be very similar to DMTTF, have been thoroughly evaluated using both ab initio (Hartree-Fock, HF) and DFT (B3LYP) methods. rgnpublications.com These calculations provide key data on the molecule's geometry and electronic makeup.

Table 1: Calculated Ground-State Properties of Tetrathiafulvalene (TTF) as a Proxy for DMTTF This table presents theoretical data for the parent TTF molecule, which serves as a close model for the fundamental properties of DMTTF.

| Property | Calculation Method | Result | Reference |

|---|---|---|---|

| Optimization | HF/6-311G** | Optimized geometric parameters in excellent agreement with experimental data. | rgnpublications.com |

| Optimization | B3LYP/6-311G** | Optimized geometric parameters in excellent agreement with experimental data. | rgnpublications.com |

Electronic Band Structure Analysis and Theoretical Predictions

The electronic band structure of a material describes the ranges of energy that an electron is allowed or forbidden to have. joaquinbarroso.com In molecular solids like DMTTF, the concept is closely related to the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the material's conductivity and optical properties. nzdr.ruwordpress.com

Theoretical calculations are essential for predicting these properties. For organic conductors, first-principles calculations provide electronic band structures without relying on empirical parameters. ucl.ac.uk In the case of a charge-transfer compound involving ortho-DMTTF, band structure calculations revealed a pseudo-two-dimensional electronic structure, highlighting the role of specific molecular linkers in mediating electronic interactions. nzdr.ruskku.edu The HOMO-LUMO gap is a key theoretical predictor of the transport properties of molecular materials. nzdr.runih.govnumberanalytics.com DFT calculations on the parent TTF molecule have determined this gap, providing a baseline for understanding the electronic behavior of its derivatives. rgnpublications.com

Table 2: Theoretical Electronic Properties of Tetrathiafulvalene (TTF) Relevant to DMTTF This table shows calculated frontier orbital energies for the parent TTF molecule, which are fundamental to predicting the electronic behavior of DMTTF.

| Property | Calculation Method | Value (eV) | Significance | Reference |

|---|---|---|---|---|

| HOMO Energy | B3LYP/6-311G** | -5.99 | Relates to ionization potential and hole transport | rgnpublications.com |

| LUMO Energy | B3LYP/6-311G** | -1.54 | Relates to electron affinity and electron transport | rgnpublications.com |

Charge Distribution and Transfer Analysis within Molecular Architectures

The distribution of electron density within the DMTTF molecule and how it changes upon interaction with other molecules are central to its function in electronic devices. Mulliken population analysis, a method integrated with DFT calculations, is a powerful tool for quantifying the partial atomic charge on each atom, offering insights into the molecule's reactivity and electrostatic properties. openmx-square.orgresearchgate.netijpsat.org

Given the well-established electron-donating nature of the tetrathiafulvalene core, the sulfur and central carbon atoms are expected to have a net positive charge, indicating they are electron-poor, while the outer atoms of the molecule are comparatively electron-rich. This charge distribution is fundamental to the formation of charge-transfer complexes. rgnpublications.comresearchgate.net In charge-transfer salts, such as 2,6-dimethyltetrathiafulvalene-p-chloranil, a periodic ordering of neutral and ionic molecules within the crystal lattice has been structurally confirmed, a phenomenon driven by intermolecular charge transfer. researchgate.net Theoretical studies on TTF-based systems have explored both intramolecular charge transfer (within a single molecule) and intermolecular charge transfer (between molecules in an aggregate), providing a model to understand these complex interactions. scispace.comethz.ch

Table 3: Conceptual Mulliken Charge Distribution in DMTTF This conceptual table illustrates the expected partial charges on different atoms within the DMTTF molecule, based on DFT principles and studies of the parent TTF compound.

| Atomic Group | Expected Mulliken Charge | Rationale |

|---|---|---|

| Central C=C atoms | Slightly Positive | Part of the electron-donating core |

| Inner Sulfur Atoms | Positive | Key contributors to the HOMO and electron donation |

| Outer Carbon Atoms | Negative | Less involved in the primary electron donation |

Vibronic Coupling and Quantum Molecular Dynamics Simulations

Charge transport in organic semiconductors is not a simple process of electrons moving through static bands; it is intimately coupled with the vibrational motions of the molecules (phonons). This interaction between electronic states and nuclear vibrations is known as vibronic coupling. nih.gov Quantum molecular dynamics (QMD) simulations are advanced computational techniques that model the time-evolution of both electrons and nuclei simultaneously, providing a powerful tool to study these complex dynamic processes. iccas.ac.cnresearchgate.net

While specific QMD simulations on DMTTF are not widely reported, studies on the parent TTF and its derivatives provide critical insights. For bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF), it has been shown that specific C=C stretching modes are particularly sensitive to the charge on the molecule, indicating strong electron-molecular vibration coupling. researchgate.net Theoretical work on tetrathiafulvalene-p-chloranil identified the specific vibrational modes that have the largest vibronic coupling strengths between the ground and first excited states. openmx-square.org QMD simulations on general organic semiconductors have revealed that charge carriers often exist as polarons—a quasi-particle consisting of the charge and its associated lattice distortion—which can be delocalized over several molecules. iccas.ac.cngoettingen-research-online.de These simulations show that the transport mechanism can be a dynamic interplay between wave-like (band) and hopping-like motion. researchgate.net

Quantum Mechanical Approaches to Charge Localization Phenomena

A fundamental question in organic electronics is whether an excess charge (like in a radical cation) is localized on a single molecule or delocalized over several units in an assembly. scispace.commdpi.com This phenomenon of charge localization versus delocalization dictates the mechanism and efficiency of charge transport. Quantum mechanical calculations are essential for investigating the factors that control this behavior. rgnpublications.comnih.gov

In many organic crystals, thermal fluctuations of intermolecular distances and orientations can lead to the localization of charge carriers. scispace.com However, strong electronic coupling between molecules can promote delocalization. In the case of ortho-DMTTF, computational and experimental studies on specifically designed dimers have provided clear evidence of charge delocalization. DFT calculations for the radical cation of phosphine-bridged o-DMTTF dimers show a singly occupied molecular orbital (SOMO) that is fully delocalized over both TTF units. ahievran.edu.trq-chem.com This finding is corroborated by Electron Paramagnetic Resonance (EPR) spectroscopy, which shows the unpaired electron coupling to protons on both halves of the dimer. nzdr.ruahievran.edu.tr This contrasts with systems where the charge is found to be localized on a single monomer unit within a dimer radical cation. numberanalytics.com The study of these systems provides a framework for understanding the delicate balance between electronic coupling and localizing forces.

Computational Modeling of Interatomic Interactions in this compound Assemblies

The way DMTTF molecules pack together in a solid-state assembly is governed by a network of subtle, non-covalent interatomic interactions. researchgate.netresearchgate.net These interactions, including van der Waals forces, π-π stacking, and specific contacts like sulfur-sulfur (S···S) interactions, determine the crystal structure and, consequently, the material's bulk electronic properties. nih.gov

| Hydrogen Bonding | Weak C-H···S or C-H···π interactions involving the methyl groups. | Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM) |

Charge Transfer Complex Formation and Quantum Phenomena in Dimethyltetrathiafulvalene Systems

Mechanisms of Neutral-Ionic Phase Transitions in Dimethyltetrathiafulvalene-Based Complexes

The neutral-ionic (N-I) phase transition is a fascinating phenomenon observed in certain mixed-stack organic charge-transfer (CT) crystals, where the ground state of the material can be switched between a neutral and an ionic form. acs.orgaps.orgmdpi.com This transition is driven by a delicate balance between the energy required to ionize a donor-acceptor (D-A) pair and the electrostatic energy gained from the resulting ionic lattice (Madelung energy). aps.orgmdpi.com In complexes based on 4,4'-dimethyltetrathiafulvalene (B12093530) (DMTTF), this transition is often coupled with structural changes, such as dimerization of the D-A stacks. acs.orgacs.org

The transition from a neutral to an ionic state involves the transfer of an electron from the donor molecule (DMTTF) to the acceptor molecule. mdpi.com This process is not a simple complete transfer but rather a change in the degree of charge transfer (ρ). mdpi.com Below a certain threshold, the complex is considered neutral, while above it, it is ionic. cnr.it In many DMTTF-based systems, this electronic transition is accompanied by a Peierls-like dimeric distortion in the ionic phase. acs.orgacs.org This dimerization breaks the inversion symmetry of the stack, leading to the formation of electric dipoles and, in some cases, a ferroelectric or antiferroelectric state. aps.orgacs.org

Influence of External Stimuli (e.g., Pressure, Temperature) on Phase Transitions

External stimuli such as temperature and pressure play a crucial role in inducing neutral-ionic phase transitions in DMTTF-based complexes. cnr.itmdpi.comlibretexts.org Lowering the temperature or applying pressure typically causes lattice contraction. cnr.itmdpi.com This contraction increases the three-dimensional Coulomb interactions, which can favor the ionic state by increasing the Madelung energy. cnr.it

For instance, in the complex of DMTTF with p-chloranil (DMTTF-QCl4), a neutral-ionic phase transition occurs at approximately 65 K at ambient pressure. acs.orgnih.gov This transition is characterized by a shift from a quasi-neutral state (ρ ≈ 0.3) to a more ionic state (ρ ≈ 0.4-0.5) upon cooling. acs.org The application of pressure can also induce this transition at room temperature. aps.orgmdpi.com As pressure increases, the degree of charge transfer in DMTTF-QCl4 rises, eventually leading to an ionic state above ~9 kbar. aps.org

The nature of the phase transition can also be influenced by these external factors. While some DMTTF complexes exhibit a first-order transition, characterized by a discontinuous jump in ionicity, others, like DMTTF-QCl4, show a more continuous, second-order-like transition. acs.orgcnr.it The pressure-temperature phase diagram of these materials can be complex, revealing different phases, including non-dimerized ionic phases and antiferroelectric states at high pressures. aps.org

| Complex | Transition Temperature (K) | Pressure for Transition | Nature of Transition |

| DMTTF-p-chloranil (DMTTF-QCl4) | 65 acs.orgnih.gov | ~9 kbar (at room temp) aps.org | Continuous cnr.it |

| DMTTF-2,5-QBr2Cl2 | 49 acs.org | Not specified | Continuous acs.org |

| TTF-CA | 81.5 mdpi.com | ~9-11 kbar (at room temp) mdpi.com | First-order mdpi.com |

Role of Donor-Acceptor Interactions in Charge Transfer Stabilization

The stability of the charge-transfer state in DMTTF complexes is fundamentally governed by the interactions between the electron donor (DMTTF) and the electron acceptor. researchgate.netnih.govrsc.orgrsc.org The formation of these complexes involves the overlap of the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. researchgate.net This orbital overlap facilitates the partial transfer of an electron, creating a charge-transfer complex. cnr.it

The degree of charge transfer is a critical parameter and is influenced by the difference between the ionization potential of the donor and the electron affinity of the acceptor. researchgate.net Chemical modifications to either the donor or acceptor molecules can tune this energy difference, thereby controlling the ground state of the complex. acs.org For example, successive replacement of chlorine with bromine in the tetrahalo-p-benzoquinone acceptor molecule in complexes with DMTTF leads to an expansion of the lattice and a reduction in the critical temperature for the neutral-ionic transition. acs.orgnih.govacs.org This demonstrates how modifying the acceptor can systematically alter the donor-acceptor interaction and stabilize either the neutral or ionic phase.

The resulting charge-transfer state is stabilized by the Madelung energy, the electrostatic gain from the arrangement of ions in the crystal lattice. acs.orgaps.org The dimerization of the donor-acceptor stacks in the ionic phase further stabilizes this state through what is known as the Peierls mechanism, where the electronic energy gain is achieved through modulations in the transfer integrals. aps.org

Ferroelectric Valence Transitions and Associated Dielectric Anomalies

In certain this compound (DMTTF) charge-transfer complexes, the neutral-ionic transition is accompanied by the emergence of ferroelectricity. acs.orgnih.gov This phenomenon, termed a ferroelectric valence transition, arises from the dimerization of the donor-acceptor (D-A) stacks in the ionic phase. acs.orgacs.org The dimerization breaks the center of symmetry within the stack, creating electric dipoles. acs.org When these dipoles align in the same direction, a net spontaneous polarization occurs, leading to a ferroelectric state.

A hallmark of these ferroelectric transitions is the appearance of sharp anomalies in the dielectric constant. acs.orgnih.govras.ru For example, in the DMTTF-p-chloranil (DMTTF-QCl4) complex, a distinct peak in the dielectric constant is observed at the neutral-ionic transition temperature of 65 K. acs.orgnih.gov This dielectric anomaly is a characteristic feature of a ferroelectric phase transition. acs.org Similar dielectric peaks, albeit at different temperatures, are observed in other DMTTF complexes with related halogenated quinone acceptors. acs.org The critical temperature of this transition can be systematically controlled by chemical substitution on the acceptor molecule. acs.orgnih.gov

Furthermore, in the vicinity of a quantum critical point, where the transition temperature is suppressed towards absolute zero, phenomena such as quantum paraelectricity can be observed. acs.orgacs.org In this state, quantum fluctuations prevent the establishment of long-range ferroelectric order, even though the system exhibits precursor effects like an enhanced dielectric susceptibility. acs.orgnih.gov This has been observed in the DMTTF-2,6-dibromo-p-benzoquinone complex, which is located near the quantum critical point of the system's phase diagram. acs.orgnih.gov

Charge-Lattice Coupling and Quantum Fluctuations in Organic Charge-Transfer Complexes

The interplay between electronic charge and the crystal lattice, known as charge-lattice coupling, is a defining characteristic of organic charge-transfer complexes like those involving this compound (DMTTF). aps.orgresearchgate.net This coupling is evident in the dimerization of the donor-acceptor stacks that accompanies the neutral-ionic transition. aps.org The electronic energy gain from modulating the transfer integrals (the Peierls mechanism) drives this lattice distortion. aps.org

As the neutral-ionic phase transition is tuned towards zero temperature by chemical substitution or pressure, quantum fluctuations become increasingly prominent. mdpi.comnih.govaps.org Near this quantum critical point, the system does not settle into a single ground state but instead experiences fluctuations between the neutral and ionic states, coupled with dynamic lattice distortions. acs.orgnih.gov These quantum fluctuations can prevent the system from undergoing a classical phase transition, leading to a state of "quantum paraelectricity." acs.orgnih.gov In this state, although long-range ferroelectric order is suppressed, significant dynamical fluctuations of molecular charge and lattice dimerization persist even at the lowest temperatures. acs.orgacs.org

These charge-lattice coupled quantum fluctuations are not merely a theoretical concept; they have been experimentally observed. For instance, in DMTTF-2,6-QBr2Cl2, which is near the quantum critical point, an enhancement of the ionicity and dynamical dimeric distortion is seen at low temperatures, signifying the presence of these fluctuations. acs.org Molecular vibrational mode spectra also provide evidence for the coupling between the π-electron transfer and the zero-point lattice dynamics around the quantum critical point. nih.gov

Spectroscopic Probes of Charge Transfer and Dimerization in this compound Salts

Spectroscopic techniques are invaluable tools for investigating the intricate details of charge transfer and dimerization in this compound (DMTTF) salts. researchgate.netnih.gov These methods allow for the direct probing of molecular vibrations and electronic transitions, which are sensitive to the degree of charge transfer (ionicity) and the structural arrangement of the molecules in the crystal lattice. acs.orgarxiv.org

Infrared and Raman Spectroscopy for Investigating Charge Localization and Structural Transitions

Infrared (IR) and Raman spectroscopy are particularly powerful for studying charge localization and structural changes during phase transitions in DMTTF complexes. acs.orgarxiv.orgphotonics.com Certain intramolecular vibrational modes are known to be sensitive to the charge state of the molecule. arxiv.org By monitoring the frequency shifts of these "charge-sensitive" modes, one can accurately determine the degree of charge transfer (ρ). acs.orgarxiv.org

For example, in DMTTF-p-chloranil (DMTTF-QCl4), IR spectroscopy has been used to track the change in ionicity as the complex is cooled through its neutral-ionic transition. acs.org The frequency of specific vibrational modes shows a distinct shift at the transition temperature, providing a quantitative measure of the change in charge distribution. acs.org

Raman spectroscopy, which probes different vibrational modes based on changes in polarizability, is highly sensitive to the symmetry of the crystal lattice. cnr.itresearchgate.net The dimerization of the donor-acceptor stacks that occurs during the neutral-ionic transition breaks the inversion symmetry of the lattice. cnr.it This symmetry breaking activates new Raman-active phonon modes, particularly in the low-frequency (THz) region. cnr.it The appearance of these new bands in the Raman spectrum provides direct evidence of the structural phase transition and the formation of a dimerized state. cnr.it For instance, in DMTTF-CA, the pressure-induced transition is marked by the sudden appearance of numerous phonon bands in the THz Raman spectra, confirming the doubling of the unit cell and the onset of dimerization. cnr.it

The table below summarizes key vibrational modes and their response to phase transitions in DMTTF systems.

| Spectroscopic Technique | Observed Phenomenon | Information Gained | Example Complex |

| Infrared (IR) Spectroscopy | Frequency shift of charge-sensitive intramolecular modes. acs.orgarxiv.org | Degree of charge transfer (ionicity), charge localization. acs.orgresearchgate.netarxiv.org | DMTTF-QCl4 acs.org |

| Raman Spectroscopy | Appearance of new low-frequency (THz) phonon modes. cnr.it | Structural phase transition, lattice dimerization, symmetry breaking. cnr.itresearchgate.net | DMTTF-CA cnr.it |

Nuclear Quadrupole Resonance (NQR) and Nuclear Magnetic Resonance (NMR) Studies of Microscopic Spin-Lattice States

Nuclear Quadrupole Resonance (NQR) and Nuclear Magnetic Resonance (NMR) are powerful spectroscopic techniques for probing the microscopic electronic and magnetic environment of nuclei within a solid. In the context of this compound (DMTTF) based charge-transfer complexes, these methods have been instrumental in elucidating the nature of phase transitions and the associated changes in spin-lattice states.

NQR is particularly sensitive to the local electric field gradient (EFG) at a nucleus, which is directly influenced by the charge distribution of the surrounding electrons and ions. This makes it an ideal probe for studying the neutral-ionic (NI) phase transition, where a significant change in charge transfer occurs between donor (DMTTF) and acceptor molecules.

A notable study on the complex DMTTF-p-chloranil (DMTTF-QCl₄) employed ³⁵Cl NQR to investigate its NI phase transition. jst.go.jpresearchgate.netresearcher.life Below the transition temperature (Tc) of 65 K, the NQR spectrum revealed four distinct lines, a finding consistent with the emergence of an antiferroelectric ionic phase. jst.go.jpresearchgate.netresearcher.life This splitting of the spectral lines below Tc indicates the occurrence of lattice dimerization and a change in charge transfer. researchgate.net Analysis of the NQR spectra provided detailed insights into the temperature-dependent variations in charge transfer and the concurrent lattice distortion around the NI transition. jst.go.jpresearchgate.net

Furthermore, measurements of the spin-lattice relaxation rate (1/T₁), provide information on the low-frequency fluctuations of the local fields at the nucleus. In DMTTF-QCl₄, a significant peak in 1/T₁ was observed around the transition temperature, reflecting a critical slowing down of charge-lattice fluctuations. researchgate.net This anomalous increase in the relaxation rate signals the presence of low-energy fluctuations and provides a window into the quantum dynamics of the system. jst.go.jpresearchgate.net Similar investigations into the quantum paraelectric states of DMTTF-2,6-QBr₂Cl₂ and pressure-induced states in DMTTF-bromanil (DMTTF-QBr₄) using ⁷⁹Br NQR have also highlighted the evolution of critical fluctuations at low temperatures through the temperature dependence of the spin-lattice relaxation rate. researchgate.netresearchgate.net

Pressure-dependent studies have further expanded the understanding of these systems. In DMTTF-QCl₄, ³⁵Cl-NQR and ¹H-NMR measurements under pressure revealed that as pressure increases, the ionicity is enhanced. aps.org Above approximately 9 kbar at room temperature, the system enters an ionic state where paramagnetic spin fluctuations are detected, indicating the formation of a nondimeric ionic phase. aps.org At even higher pressures (above 11 kbar), a distinct antiferroelectric state was identified. aps.org For DMTTF-QBr₄, a pressure-induced NI transition was clearly observed through the shift and splitting of the ⁷⁹Br NQR spectrum at a critical pressure of 1.1–1.2 kbar at 20 K. aip.org

| Compound | Technique | Key Findings | Reference |

| DMTTF-QCl₄ | ³⁵Cl NQR | Transition temperature (Tc) at 65 K. Below Tc, four distinct spectral lines appear, consistent with an antiferroelectric ionic phase. A peak in the spin-lattice relaxation rate (1/T₁) around Tc indicates critical slowing down of charge-lattice fluctuations. | jst.go.jpresearchgate.netresearcher.life |

| DMTTF-QCl₄ | ³⁵Cl NQR, ¹H NMR (under pressure) | Increased ionicity with pressure. Above ~9 kbar, a nondimeric ionic phase with paramagnetic spin fluctuations emerges. Above 11 kbar, a distinct antiferroelectric state is found. | aps.org |

| DMTTF-QBr₄ | ⁷⁹Br NQR (under pressure) | A pressure-induced neutral-ionic transition occurs at a critical pressure of 1.1–1.2 kbar (at 20 K), observed by the shift and splitting of the NQR spectrum. | aip.org |

| DMTTF-2,6-QBr₂Cl₂ | ⁷⁹Br NQR | Gradual increase in NQR line width and enhancement of 1/T₁ with decreasing temperature, suggesting the material is near a charge-lattice-coupled quantum transition. | researchgate.net |

Staging Structures and Neutral-Ionic Domain Wall Excitations in Mixed-Stack Charge-Transfer Complexes

In certain mixed-stack charge-transfer complexes, the transition from the neutral (N) to the ionic (I) phase is not always uniform. Instead, the system can exhibit a coexistence of neutral and ionic domains, sometimes forming a periodic superstructure known as a "staging structure." aps.org This structure consists of an alternating sequence of ionic and neutral layers or chains. aps.orgresearchgate.net The formation of such a state has been a topic of significant theoretical and experimental investigation in materials like DMTTF-p-chloranil (DMTTF-CA) . aps.orgtandfonline.com

The initial model for staging proposed that it would be advantageous for reducing the repulsive electrostatic interaction between neighboring ionic chains. aps.org However, detailed calculations of the electrostatic energies in DMTTF-CA, taking into account the intramolecular charge distributions, indicated that the interchain interaction is actually attractive. aps.orgresearchgate.net This finding implies that a staging structure would be energetically disadvantageous. aps.org Subsequent theoretical work concluded that the staging state in DMTTF-CA is slightly unstable. tandfonline.com Despite this, the coexistence of N and I states has been experimentally observed in DMTTF-CA, and X-ray diffraction studies have identified a staging state characterized by dimerization, where alternating N and I chains align along a specific crystal axis in the low-temperature phase. aps.org

The dynamics of the boundary between neutral and ionic regions are described by excitations known as neutral-ionic domain walls (NIDWs). arxiv.org These NIDWs are mobile defects that can carry charge and spin. researchgate.net In DMTTF-QCl₄, the anomalously rapid fluctuation between the quasi-neutral and quasi-ionic states around the transition temperature, as observed in infrared spectra, has been attributed to the quantum motion of these NIDWs along the one-dimensional molecular stacks. researchgate.net The motion of these domain walls is a key factor in the unique electronic and dielectric properties of these materials, including anomalous photoconductivity. researchgate.net While much of the detailed study on NIDW dynamics has been performed on the closely related tetrathiafulvalene-p-chloranil (TTF-CA), the principles are applicable to the DMTTF family. arxiv.org In these systems, NIDWs represent a microscopic interface separating N and I domains, and their movement, which can be triggered by temperature, pressure, or photoexcitation, governs the collective charge transfer process. arxiv.org

| Complex | Phenomenon | Findings | Reference |

| DMTTF-p-chloranil (DMTTF-CA) | Staging Structure Stability | Theoretical calculations indicated that the electrostatic interchain interaction is attractive, making the staging structure energetically unfavorable and slightly unstable. | aps.orgresearchgate.nettandfonline.com |

| DMTTF-p-chloranil (DMTTF-CA) | Staging Structure Observation | Experimental observation of coexisting neutral and ionic states. The low-temperature phase exhibits a staging state with alternating neutral and ionic chains with dimerization. | aps.org |

| DMTTF-QCl₄ | Neutral-Ionic Domain Walls (NIDWs) | Anomalous valence fluctuations around Tc are attributed to the quantum motion of NIDWs along the molecular stacks. | researchgate.net |

Supramolecular Architectures and Self Assembly of Dimethyltetrathiafulvalene Containing Systems

Design Principles for Electroactive Supramolecular Polymers Incorporating Dimethyltetrathiafulvalene Moieties

The design of electroactive supramolecular polymers containing this compound (DMTTF) moieties is centered around the strategic use of DMTTF as a redox-active building block. nih.govbeilstein-journals.org The fundamental principle lies in the ability of the tetrathiafulvalene (B1198394) (TTF) core to be reversibly oxidized from its neutral state to a radical cation (TTF•+) and a dication (TTF2+). nih.govbeilstein-journals.org This redox activity is the key to creating materials that can respond to electrical stimuli. nih.govnih.gov

A primary design strategy involves integrating DMTTF units into polymer backbones or as pendant groups. This can be achieved through various synthetic methodologies that allow for the construction of complex molecular architectures. researchgate.net The goal is to create systems where the electrochemical state of the DMTTF unit dictates the properties and behavior of the entire supramolecular assembly. beilstein-journals.org

Key design considerations include:

Redox-Switchable Recognition: The different oxidation states of TTF exhibit distinct abilities to participate in non-covalent interactions. For instance, the neutral TTF is electron-rich and can act as a donor in charge-transfer complexes, while the oxidized forms are electron-poor. beilstein-journals.org This differential recognition is a cornerstone for designing systems where assembly and disassembly can be controlled.

Mechanical Bond Integration: A sophisticated approach involves the incorporation of DMTTF into mechanically interlocked molecules (MIMs) like rotaxanes and catenanes. nih.govbiomach.orgrsc.org In these systems, the DMTTF unit can be part of the "axle" or the "wheel," and its oxidation state can be used to control the relative positions of the interlocked components, leading to molecular shuttles or switches. nih.govbiomach.org

Stimuli-Responsiveness: The overarching principle is to create polymers that are responsive to external stimuli, primarily electrical input. beilstein-journals.orgnih.gov By applying a potential, the oxidation state of the DMTTF moieties can be changed, triggering a cascade of events at the supramolecular level, such as conformational changes, aggregation, or de-aggregation. escholarship.org

These design principles enable the development of "smart" materials with tunable electronic and mechanical properties, finding potential applications in molecular electronics, sensors, and actuators. nih.govfaulresearchgroup.com

Self-Assembled Nanotubes and Higher-Order Supramolecular Structures

The inherent ability of molecules to self-assemble into well-defined nanostructures through non-covalent interactions is a powerful tool in materials science. thno.orgnih.gov In the context of this compound (DMTTF), this principle is exploited to create organized assemblies such as nanotubes and other complex supramolecular architectures. nzdr.ru

One of the primary strategies for forming such structures is the programmed assembly of cyclic building blocks. rsc.org While the direct self-assembly of DMTTF into nanotubes is a specific area of ongoing research, the broader principles of forming nanotubes from self-assembling molecules provide a clear framework. This often involves the stacking of discrete cyclic units driven by intermolecular forces. rsc.org

For DMTTF-containing systems, the formation of higher-order structures is often guided by the strong tendency of the TTF core to form π-π stacking interactions. These interactions, where the flat, aromatic surfaces of the molecules align, can lead to the formation of one-dimensional columns or fibers. nzdr.ru These initial assemblies can then further organize into more complex structures.

The creation of self-assembled nanotubes and other higher-order structures from DMTTF-containing molecules holds promise for the development of nanoelectronic devices, where the organized stacking of the electroactive TTF units could facilitate charge transport. nih.gov

Electrochemical Control of Supramolecular Assembly and Disassembly

A key feature of supramolecular systems containing this compound (DMTTF) is the ability to control their assembly and disassembly through electrochemical means. nih.govbeilstein-journals.org This control stems from the redox-switchable nature of the tetrathiafulvalene (TTF) core, which can be reversibly oxidized and reduced. nih.govbeilstein-journals.org

The principle behind this electrochemical control lies in the significant change in the electronic and geometric properties of the TTF moiety upon a change in its oxidation state. beilstein-journals.org In its neutral form, TTF is an excellent electron donor and readily participates in the formation of charge-transfer complexes with electron-accepting molecules. biomach.org However, upon oxidation to the radical cation (TTF•+) and the dication (TTF2+), its electron-donating ability is diminished, and it becomes electron-poor. beilstein-journals.org

This change in electronic character directly impacts the non-covalent interactions that drive supramolecular assembly. For example, a supramolecular polymer held together by charge-transfer interactions between neutral TTF units and an electron acceptor can be disassembled by oxidizing the TTF. The resulting electrostatic repulsion between the positively charged TTF dications and the disruption of the charge-transfer interaction lead to the breakdown of the assembly. beilstein-journals.org

This concept has been effectively demonstrated in mechanically interlocked molecules (MIMs) such as rotaxanes. In a "molecular shuttle," a macrocycle can be induced to move between two different recognition sites on a linear "axle" by electrochemically changing the oxidation state of a TTF unit located at one of the sites. nih.govbiomach.org

The ability to use electrical signals to control the assembly and disassembly of DMTTF-containing supramolecular structures is a significant step towards the creation of dynamic materials and molecular machines that can be controlled with high precision. escholarship.orgrsc.org This opens up possibilities for applications in areas such as drug delivery, catalysis, and information storage.

Table: Electrochemical Switching of TTF-based Supramolecular Systems

| System Type | Stimulus | Response | Reference |

| Pseudorotaxane | Oxidation of TTF | Decomplexation from host | nih.gov |

| beilstein-journals.orgRotaxane | Electrochemical Switching | Controlled pirouetting motion | beilstein-journals.org |

| Molecular Shuttle | Acid/Base or Redox | Ring shuttling between stations | biomach.org |

| Metal-Organic Framework | Redox change of TTF linker | Switched breathing behavior | nih.gov |

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Directing Supramolecular Organization

The formation of well-defined supramolecular architectures from this compound (DMTTF)-containing building blocks is fundamentally governed by a complex interplay of non-covalent interactions. nih.govmdpi.com These weak forces, acting in concert, provide the necessary directionality and stability for the self-assembly process. thno.orgresearchgate.net

π-Stacking: The tetrathiafulvalene (TTF) core of DMTTF is a planar, π-conjugated system, making π-π stacking a dominant interaction in the solid state and in solution. nzdr.ru This interaction involves the face-to-face arrangement of the aromatic rings, driven by a combination of van der Waals forces and electrostatic interactions. In DMTTF-based systems, π-stacking often leads to the formation of one-dimensional columns or aggregates, which can serve as the primary structural motif for more complex assemblies. nzdr.ru

Hydrogen Bonding: While the DMTTF molecule itself does not possess strong hydrogen bond donors or acceptors, it is often functionalized with groups that can participate in hydrogen bonding. By strategically placing moieties capable of forming hydrogen bonds, such as amides or carboxylic acids, on the periphery of the DMTTF core, it is possible to introduce another layer of directional control over the self-assembly process. mdpi.com These hydrogen bonds can act as "molecular glue," reinforcing the structures formed by π-stacking and leading to the formation of more robust and intricate architectures. rsc.org

Other Non-Covalent Interactions:

Charge-Transfer Interactions: The electron-rich nature of the neutral TTF core makes it an excellent donor for forming charge-transfer complexes with suitable electron acceptors. This interaction can be a powerful driving force for co-assembly into alternating donor-acceptor stacks. biomach.org

The precise balance and geometric arrangement of these non-covalent interactions are critical in determining the final structure and properties of the resulting supramolecular material. nih.govrsc.org Understanding and controlling these interactions is paramount for the rational design of functional materials based on DMTTF. mdpi.com

Advanced Spectroscopic and Diffraction Based Characterization of Dimethyltetrathiafulvalene Materials

High-Resolution X-ray Diffraction (HRXRD) for Structural Delineation of Dimethyltetrathiafulvalene Materials

In the study of charge-transfer complexes, such as those involving DMTTF, HRXRD has been instrumental in providing direct structural evidence for complex electronic phenomena. For instance, in the 2,6-dimethyltetrathiafulvalene-p-chloranil complex, HRXRD experiments detected a periodic ordering of neutral and ionic planes. aps.org This was accompanied by an antiparallel dimerization ordering, resulting in a "ferrielectric" structure. aps.org Such detailed structural insights, including intramolecular deformations and intermolecular contacts, are crucial for understanding the mechanisms behind electronic-structural instabilities in these materials. aps.org

X-ray diffraction studies on a 1:1 charge-transfer complex of 4,5-dimethyltetrathiafulvalene (Me₂TTF) with a 9-(5-nitrofuran-2-ylidene)-2,4,5,7-tetranitrofluorene acceptor revealed a mixed A···D···A···D stacking pattern. worktribe.com The comparison of the complex's structure with that of the acceptor alone indicated a neutral ground state for the complex. worktribe.com

The table below summarizes crystallographic data obtained for a complex containing 3,4-dimethyltetrathiafulvalene.

Interactive Table: Crystallographic Data for a 3,4-Dimethyltetrathiafulvalene Complex Below is a sortable table with crystallographic data for the 9-(5-nitrofuran-2-ylidene)-2,4,5,7-tetranitrofluorene : 3,4-dimethyltetrathiafulvalene : acetonitrile (B52724) (2:2:1) complex. crystallography.net

| Parameter | Value |

| Formula | C27 H16.5 N5.5 O11 S4 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 16.872 ± 0.003 |

| b (Å) | 7.755 ± 0.001 |

| c (Å) | 23.201 ± 0.006 |

| α (°) | 90 |

| β (°) | 103.99 ± 0.01 |

| γ (°) | 90 |

| Cell Volume (ų) | 2945.6 ± 1 |

| Temperature (K) | 120 ± 2 |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Probing Electronic and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a primary tool for investigating the electronic properties, molecular vibrations, and dynamic processes in DMTTF materials. aps.org These techniques are particularly sensitive to the degree of charge transfer (ionicity) and electron-phonon coupling, which are central to the function of these organic salts. arxiv.orgresearchgate.net

Raman spectroscopy has been extensively used to study the neutral-ionic phase transition (NIT) in DMTTF-based charge-transfer crystals. aps.org In 4,4'-dimethyltetrathiafulvalene-chloranil (DMTTF-CA), a broad low-frequency Raman band is observed near the temperature-induced NIT. aps.org This feature's intensity is attributed to the divergent electronic polarizability of the system as it approaches the transition. aps.org Detailed spectroscopic investigations of DMTTF-CA show distinct changes in the low-frequency Raman spectra above and below the phase transition temperature, revealing shifts in lattice phonons and molecular vibrations. researchgate.netmdpi.com For instance, polarized Raman spectra of DMTTF-CA at 110 K (high-temperature phase) differ significantly from those at 45 K (low-temperature phase), indicating a structural and valence instability. researchgate.net

FTIR spectroscopy complements Raman by probing infrared-active vibrational modes. It is particularly useful for identifying changes in molecular geometry and charge distribution upon oxidation or complexation. researchgate.netnih.gov The frequencies of certain non-totally symmetric molecular modes are known to shift linearly with the degree of charge transfer (ρ), providing a reliable method for its quantification. arxiv.org In studies of DMTTF and its analogues, FTIR has been used to track the temperature-dependent ionicity and to identify specific vibrational modes coupled to charge fluctuations along the molecular stacks. arxiv.orgacs.org

Interactive Table: Key Vibrational Modes in TTF Derivatives The table below lists characteristic infrared absorption bands associated with the formation of the (TTF+)₂ dimer, which are relevant for understanding the vibrational spectra of oxidized DMTTF species. researchgate.net

| Frequency (cm⁻¹) | Assignment |

| ~1380 | ν(C=C) |

| ~1320 | ν(C=C) |

| ~1080 | ν(C-S) |

| ~830 | ν(C-S) |

| ~470 | ν(C-S) |

Scanning Probe Microscopy (STM, AFM) for Nanoscale Surface Analysis and Assembly Characterization

Scanning Probe Microscopy (SPM), including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provides the ability to image and manipulate surfaces at the atomic and molecular scale. wikipedia.orgwikipedia.orgnanoscience.com These techniques are invaluable for characterizing the self-assembly of DMTTF molecules on various substrates and understanding the morphology of thin films.

STM operates by scanning a sharp conductive tip over a surface and measuring the quantum tunneling current, which allows for the imaging of conducting or semiconducting surfaces with atomic resolution. wikipedia.orgnanoscience.com It can be used to visualize the arrangement of individual DMTTF molecules in self-assembled monolayers, providing insights into their packing and orientation. Furthermore, scanning tunneling spectroscopy (STS), a refinement of STM, can probe the local density of electronic states (LDOS) of the DMTTF material, mapping out its electronic landscape. wikipedia.org

AFM, on the other hand, measures the forces between a sharp tip and the sample surface, such as van der Waals forces. nanoscience.com A key advantage of AFM is its ability to image nearly any type of surface, including insulators, making it highly versatile for studying DMTTF assemblies on a wide range of substrates. nanoscience.comnih.gov AFM can provide high-resolution topographic images of DMTTF thin films and can also be used in various modes to probe mechanical properties like friction and adhesion at the nanoscale. Structural characterization of gels derived from DMTTF has been performed using AFM. researchgate.net

While extensive dedicated STM/AFM studies on DMTTF are not broadly detailed in the provided context, the principles of these techniques are widely applied to similar organic molecules. For instance, STM has been used to create and study electron corrals with adsorbed atoms, a technique applicable to studying the electronic properties of surfaces modified with DMTTF. wikipedia.org

Photoelectron Spectroscopy (XPS, UPS) for Electronic State and Chemical State Analysis

Photoelectron Spectroscopy (PES) is a surface-sensitive technique that analyzes the kinetic energy of electrons ejected from a material upon irradiation with X-rays (XPS) or ultraviolet photons (UPS). It provides direct information about the elemental composition, chemical states, and electronic band structure of materials like DMTTF.

X-ray Photoelectron Spectroscopy (XPS) uses high-energy X-rays to probe core-level electrons. The binding energies of these electrons are characteristic of each element and are sensitive to the local chemical environment. This allows XPS to determine the elemental composition of a DMTTF sample and to distinguish between different oxidation states of the sulfur and carbon atoms within the molecule. This is particularly useful for studying charge-transfer complexes and oxidized DMTTF species.

Ultraviolet Photoelectron Spectroscopy (UPS) employs lower-energy UV photons to probe the valence electronic states. UPS spectra provide a map of the density of states in the valence band, revealing crucial information about the highest occupied molecular orbital (HOMO) and other frontier orbitals. This technique is essential for understanding the electronic properties that govern charge transport and optical transitions in DMTTF-based materials. Theoretical studies based on first-principles DFT calculations, which can be benchmarked against UPS data, have been used to investigate the ground-state properties and charge transfer in the DMTTF-CA complex. acs.org

Advanced Electrochemical Characterization Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox-Active Supramolecular Systems

Electrochemical methods are fundamental for characterizing the redox behavior of DMTTF and its supramolecular systems. rsc.orghi-ern.de Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are among the most common techniques used to determine the oxidation potentials and to study the stability of the resulting radical cations and dications. researchgate.net

CV involves sweeping the potential of an electrode and measuring the resulting current, providing information about the redox processes. For DMTTF derivatives, CV typically shows two reversible or quasi-reversible one-electron oxidation steps, corresponding to the formation of the radical cation (DMTTF•⁺) and the dication (DMTTF²⁺). researchgate.netrsc.org These measurements are crucial for evaluating the electron-donating ability of DMTTF and for designing materials with specific electronic properties. For example, the stepwise oxidation of phosphines containing 4,5-dimethyltetrathiafulvalene moieties has been followed by CV, revealing that electrons are removed one-by-one from the different TTF units. rsc.org

DPV is a more sensitive technique that can better resolve closely spaced redox events. In a study of platinum complexes with a 3,4-dimethyltetrathiafulvalene ligand, both CV and DPV were used to investigate the redox behavior, showing that for one complex, the first oxidation wave was resolved into two distinct one-electron processes. researchgate.net

Interactive Table: Redox Potentials of DMTTF Derivatives The table below presents electrochemical data for various phosphine-substituted TTF and o-DMTTF compounds, showing the stepwise oxidation potentials versus a Saturated Calomel Electrode (SCE). rsc.org

| Compound | E₁ (V vs. SCE) | E₂ (V vs. SCE) | E₃ (V vs. SCE) | E₄ (V vs. SCE) | E₅ (V vs. SCE) | E₆ (V vs. SCE) |

| 1a | 0.38 | 0.77 | - | - | - | - |

| 2 | 0.44 | 0.59 | 0.81 | 0.93 | - | - |

| 2a | 0.38 | 0.54 | 0.76 | 0.88 | - | - |

| 3 | 0.44 | 0.59 | 0.69 | 0.82 | 0.92 | 1.00 |

| 3a | 0.38 | 0.54 | 0.64 | 0.76 | 0.86 | 0.94 |

1a: 4′,5′-dimethyltetrathiafulvalen-4-yl(diphenyl)phosphine 2: bis(tetrathiafulvalenyl)phenylphosphine 2a: bis(4′,5′-dimethyltetrathiafulvalen-4-yl)phenylphosphine 3: tris(tetrathiafulvalenyl)phosphine 3a: tris(4′,5′-dimethyltetrathiafulvalen-4-yl)phosphine

Applications of Dimethyltetrathiafulvalene in Advanced Organic Electronic and Optoelectronic Materials

Mechanistic Studies of Charge Transport in Dimethyltetrathiafulvalene-Based Organic Conductors

The study of charge transport in organic conductors based on this compound provides critical insights into the fundamental electronic processes within these materials. Organic conductors, particularly those derived from tetrathiafulvalene (B1198394) (TTF), have been the subject of extensive research due to their unique metallic and sometimes superconducting properties. mdpi.commdpi.comsemanticscholar.orgsemanticscholar.org The charge transport mechanism in these materials is intricately linked to their molecular arrangement and the degree of charge transfer between donor and acceptor molecules.

In DMTTF-based systems, such as charge-transfer complexes with tetracyanoquinodimethane (TCNQ), the transport of charge carriers occurs along segregated stacks of donor (DMTTF) and acceptor (TCNQ) molecules. researchgate.netrsc.org The overlap of π-orbitals between adjacent molecules within a stack facilitates the movement of electrons and holes. The degree of charge transfer from the highest occupied molecular orbital (HOMO) of DMTTF to the lowest unoccupied molecular orbital (LUMO) of TCNQ is a crucial parameter that dictates the conductivity. researchgate.netmdpi.com Spectroscopic techniques, such as infrared and Raman spectroscopy, are often employed to determine the degree of charge transfer by analyzing shifts in vibrational modes upon complex formation. mdpi.comnih.gov

The dimensionality of the electronic structure also plays a significant role in the transport properties. While many TTF-TCNQ type conductors exhibit quasi-one-dimensional behavior, subtle changes in molecular packing, often influenced by the substituents on the TTF core, can introduce two-dimensional interactions. mdpi.comresearchgate.net These interactions can suppress the Peierls transition, a metal-to-insulator transition common in one-dimensional systems, thereby stabilizing the metallic state to lower temperatures.

Theoretical modeling, including band structure calculations, is often used to complement experimental findings and provide a deeper understanding of the electronic pathways. mdpi.com The anisotropy of charge transport is another key aspect, with conductivity often being significantly higher along the stacking axis compared to perpendicular directions. nih.gov This anisotropy is a direct consequence of the directional nature of the π-orbital overlap.

Recent studies have also explored the concept of separate-channel charge transport in co-crystals, where electron and hole transport occur through distinct molecular channels formed by the donor and acceptor molecules, respectively. rsc.org This offers a novel approach to designing ambipolar organic semiconductors.

Applications in Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are a cornerstone of flexible and low-cost electronics. wikipedia.orgyoutube.com this compound and its derivatives have been investigated as the active semiconductor layer in p-type OTFTs due to their good charge transport properties and environmental stability. openalex.org

The performance of an OTFT is primarily characterized by its charge carrier mobility, on/off current ratio, and threshold voltage. For DMTTF-based OTFTs, the molecular ordering and morphology of the thin film are critical for achieving high mobility. sigmaaldrich.com Solution-based deposition techniques, such as spin-coating and solution shearing, are commonly employed to fabricate the active layer. nih.govwikipedia.org The choice of solvent and deposition conditions can significantly influence the crystallinity and molecular packing of the DMTTF film, thereby affecting the device performance.

Single-crystal OFETs based on TTF derivatives have demonstrated the intrinsic charge transport capabilities of these materials, often exhibiting higher mobilities compared to their thin-film counterparts. tudelft.nl This highlights the importance of minimizing grain boundaries and structural defects in the semiconductor layer.

Researchers have explored various strategies to enhance the performance of TTF-based OTFTs, including the synthesis of new derivatives with extended π-conjugation and the use of self-assembled monolayers (SAMs) to modify the dielectric surface, which can improve molecular ordering and reduce charge trapping. sigmaaldrich.comnih.gov

Table 1: Performance of Selected Tetrathiafulvalene-Based Organic Thin-Film Transistors This table is interactive. You can sort and filter the data.

| Semiconductor | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Substrate |

|---|---|---|---|---|

| Dibenzo-tetrathiafulvalene (DB-TTF) | Solution Shearing | > 1 | > 10⁶ | Si/SiO₂ |

| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | Vacuum Evaporation | up to 12 | > 10⁷ | Flexible Plastic |

| C₁₀-DNTT | Directing Crystallization | up to 12 | > 10⁷ | Glass |

Integration into Organic Light-Emitting Diodes (OLEDs)

In organic light-emitting diodes (OLEDs), materials based on this compound can be utilized in various roles, primarily within the hole transport layer (HTL) or as part of the emissive layer in charge-transfer complexes. The primary function of the HTL is to facilitate the injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light.

The suitability of DMTTF derivatives as HTL materials stems from their appropriate HOMO energy levels, which can be tuned to align with the work function of the anode (typically indium tin oxide, ITO) and the HOMO of the emissive material. This alignment minimizes the energy barrier for hole injection, leading to improved device efficiency.

Furthermore, the high hole mobility of some TTF derivatives ensures efficient transport of holes through the HTL. This is crucial for balancing the charge carrier fluxes within the OLED, which is a prerequisite for achieving high recombination efficiency.

While less common, TTF derivatives can also be part of the emissive layer itself, particularly in the context of exciplex or electroplex emission. In such cases, the TTF derivative forms an excited-state complex with an electron-accepting material, and the emission of light occurs from this charge-transfer state. The color of the emitted light can be tuned by modifying the donor and acceptor molecules.

Potential in Organic Photovoltaics and Advanced Sensor Technologies

The electron-donating nature of this compound makes it a promising candidate for use as a donor material in organic photovoltaics (OPVs). sigmaaldrich.comresearchgate.net In a typical bulk heterojunction (BHJ) OPV, a blend of an electron donor and an electron acceptor material forms the active layer. researchgate.netnewcastle.edu.au Upon absorption of light, the donor material generates an exciton (B1674681) (a bound electron-hole pair), which then diffuses to the donor-acceptor interface. At this interface, the exciton dissociates, with the electron being transferred to the acceptor and the hole remaining on the donor. These separated charges are then transported to their respective electrodes, generating a photocurrent. researchgate.net

The efficiency of an OPV is determined by several factors, including the light absorption characteristics of the active layer, the efficiency of exciton dissociation, and the charge carrier mobility of the donor and acceptor materials. chemrxiv.org TTF derivatives can be chemically modified to tune their absorption spectra and energy levels to better match the solar spectrum and the energy levels of the acceptor material, which is often a fullerene derivative or a non-fullerene acceptor. nih.govrsc.orgnih.govrsc.org

In the realm of advanced sensor technologies, the sensitivity of the electronic properties of DMTTF to its chemical environment can be exploited for the development of chemical sensors. nih.govnanointegris.com The interaction of analyte molecules with a DMTTF-based active layer can induce changes in its conductivity, which can be measured electronically. youtube.com For instance, the adsorption of certain gases or volatile organic compounds can lead to a measurable change in the resistance of a DMTTF thin film. nanointegris.com

Furthermore, TTF derivatives can be incorporated into more complex sensor architectures, such as chemiresistors or chemical field-effect transistors (ChemFETs), to enhance sensitivity and selectivity. rsc.org In a ChemFET, the gate voltage is modulated by the interaction of the analyte with the semiconductor channel, providing a highly sensitive detection mechanism.

Exploration in Energy Storage Applications (e.g., as Electrode Materials or within 2D Material Frameworks)

The redox-active nature of this compound and its ability to undergo stable and reversible oxidation processes make it an interesting candidate for energy storage applications. One area of exploration is its use as an active material in the electrodes of rechargeable batteries or supercapacitors. The ability of TTF derivatives to store charge through electrochemical reactions could enable the development of high-capacity and high-power-density energy storage devices.

A particularly promising avenue is the incorporation of TTF moieties into metal-organic frameworks (MOFs). mit.edu MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. By using TTF-based ligands, it is possible to create MOFs with intrinsic electrical conductivity. These conductive MOFs can serve as electrode materials where the porous structure allows for efficient ion transport, while the TTF units provide the sites for redox reactions. mit.edu

The integration of TTF-based MOFs with other two-dimensional (2D) materials, such as graphene, is also being investigated. nih.govresearchgate.net These hybrid materials can exhibit synergistic properties, combining the high conductivity of graphene with the high surface area and tunable redox properties of the MOF. Such composites could lead to advanced electrode materials with enhanced performance for batteries and supercapacitors. researchgate.net

The development of mixed ionic-electronic conductors based on TTF-phosphonate MOFs is another exciting direction. mit.edu These materials can conduct both ions and electrons, which is highly desirable for applications in energy storage and bioelectronics. The presence of both electroactive TTF units and ion-conducting phosphonate (B1237965) groups within the same framework allows for the design of materials with tailored charge transport properties. mit.edu

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DMTTF |

| Tetrathiafulvalene | TTF |

| Tetracyanoquinodimethane | TCNQ |

| Dibenzo-tetrathiafulvalene | DB-TTF |

| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene | DNTT |

Emergent Phenomena and Future Research Trajectories

Investigation of Quantum Criticality and Correlated Electron Physics in Dimethyltetrathiafulvalene Complexes

The study of strongly correlated electron systems is a frontier in condensed matter physics, and organic charge-transfer salts based on tetrathiafulvalene (B1198394) (TTF) derivatives are rich platforms for exploring such phenomena. In these materials, the behavior of electrons cannot be described by simple one-electron theories due to strong Coulomb repulsion, leading to exotic states of matter like Mott insulators, spin liquids, and unconventional superconductivity.

A key area of investigation is the pressure-temperature (P-T) phase diagram of these salts. By applying external pressure, the intermolecular spacing can be finely tuned, thereby modifying the electronic bandwidth and the strength of electron correlations. This can drive transitions between different electronic phases. For instance, in the molecular conductor β-(meso-DMBEDT-TTF)₂X (where DMBEDT-TTF is a dimethylated derivative of BEDT-TTF), applying pressure suppresses a charge-ordered insulating state, leading to the emergence of superconductivity. This transition from an ordered state to a superconducting state is a hallmark of quantum criticality, where quantum fluctuations drive the phase transition at absolute zero temperature.

Future research will focus on mapping the detailed P-T phase diagrams of various DM-TTF salts. A crucial goal is to identify quantum critical points (QCPs), the endpoints of phase transition lines at zero temperature. Near a QCP, materials often exhibit strange metallic behavior (non-Fermi liquid properties) and are predisposed to the emergence of novel states, including unconventional superconductivity. Experimental techniques such as resistivity measurements under high pressure and low temperatures, alongside magnetic susceptibility measurements, are vital for uncovering these phase diagrams.

The table below summarizes the electronic phases observed in a representative dimethylated TTF-based molecular conductor under varying pressure, illustrating the competition between correlated electron states.

| Pressure (GPa) | Ground State | Transition Temperature (K) | Notes |

|---|---|---|---|

| Ambient | Charge-Ordered Insulator | ~75-80 (Metal-Insulator Transition) | System exhibits a spin-gapped state. |

| 0.38 - 0.9 | Superconductor | 1.9 - 4.2 | Superconductivity emerges upon suppression of the charge-ordered state. |

| > 0.9 | Fermi Liquid Metal | N/A | Normal metallic behavior is restored at higher pressures. |

Further investigations using techniques like quantum oscillation measurements (de Haas-van Alphen and Shubnikov-de Haas effects) in high magnetic fields can directly probe the Fermi surface of these materials, providing critical information about their electronic structure and the nature of the charge carriers, which is essential for understanding the correlated electron physics at play.

Rational Design and Predictive Synthesis of this compound Derivatives for Tailored Electronic Properties

The advancement of materials based on DM-TTF hinges on the ability to rationally design and synthesize new derivatives with specific, predictable electronic properties. This involves a synergistic approach combining computational modeling with advanced organic synthesis.

Rational Design: Density Functional Theory (DFT) has become a powerful tool for predicting the structural and electronic properties of TTF derivatives before they are synthesized. By performing DFT calculations, researchers can estimate key parameters that govern the performance of these molecules in electronic devices. These parameters include:

HOMO/LUMO Energy Levels: These determine the electron-donating capability and are crucial for aligning energy levels in devices like organic field-effect transistors (OFETs) and solar cells.

Reorganization Energy: This parameter quantifies the geometric relaxation energy upon charge transfer and is a critical factor in determining charge mobility. Lower reorganization energies are desirable for efficient charge transport.

Transfer Integral: This describes the electronic coupling between adjacent molecules in a crystal and is directly related to the charge mobility. Maximizing the transfer integral is a key goal for high-performance materials.

Theoretical studies can screen libraries of virtual DM-TTF derivatives, modified with different functional groups, to identify candidates with optimized electronic characteristics for specific applications.

Predictive Synthesis: While rational design can identify promising target molecules, their successful synthesis is often a major hurdle. Organic synthesis can be complex, with reaction outcomes being sensitive to a multitude of variables. Machine learning (ML) is emerging as a transformative tool to address this challenge. By training ML models on large datasets of known chemical reactions, it is possible to predict the outcome of a proposed reaction, including the major product and expected yield.

This data-driven approach can significantly accelerate the discovery of efficient synthetic routes for novel DM-TTF derivatives. Instead of relying solely on chemical intuition and trial-and-error, chemists can use ML models to:

Evaluate the feasibility of different synthetic pathways.

Identify optimal reaction conditions (e.g., reagents, solvents, temperature).

Minimize the formation of unwanted byproducts.

The integration of DFT for property prediction and ML for synthesis prediction creates a closed-loop discovery process, enabling a more efficient and targeted development of next-generation DM-TTF materials.

| Methodology | Objective | Key Parameters Predicted | Impact on Materials Development |

|---|---|---|---|

| Density Functional Theory (DFT) | Rational Design | HOMO/LUMO energies, reorganization energy, transfer integrals, electronic absorption spectra. | Pre-synthesis screening of candidates for targeted electronic and optical properties. |

| Machine Learning (ML) | Predictive Synthesis | Reaction outcomes, major product, reaction yield. | Accelerated discovery of viable synthetic routes, optimization of reaction conditions. |

Development of Multi-Stimuli Responsive Materials Utilizing this compound Moieties

The inherent redox activity of the TTF core makes it an excellent building block for creating "smart" materials that can change their properties in response to external stimuli. By incorporating DM-TTF units into larger molecular or supramolecular architectures, it is possible to design materials that respond to multiple inputs, such as light, electricity, and chemical species.

Redox-Switching: The TTF unit can exist in three stable oxidation states: neutral (TTF⁰), radical cation (TTF˙⁺), and dication (TTF²⁺). This reversible redox behavior can be triggered electrochemically and is accompanied by significant changes in color, absorption spectra, and molecular conformation. This property is the foundation for developing:

Electrochromic Materials: Materials that change color upon the application of a voltage. DM-TTF-based polymers and gels can be used to create fast-switching and efficient electrochromic devices for applications like smart windows and displays.

Molecular Switches and Machines: By integrating DM-TTF into mechanically interlocked molecules like rotaxanes and catenanes, its redox state can be used to control molecular motion and function, forming the basis of molecular-scale machinery.

Photo-Responsiveness: To create light-responsive materials, DM-TTF can be covalently linked to photochromic molecules, such as bithienylethenes. In such systems, UV or visible light can trigger a reversible structural change in the photochromic unit, which in turn modulates the electronic properties or environment of the DM-TTF moiety. This coupling allows for the creation of materials where redox properties can be controlled by light.

Chemo-Responsiveness: DM-TTF can be incorporated into macrocycles or frameworks, such as metal-organic frameworks (MOFs), to create chemical sensors. The binding of a guest molecule or ion to the framework can alter the electronic environment of the DM-TTF units, leading to a detectable change in their optical or redox properties. The redox state of the TTF moiety can also be used to switch the binding affinity of the host for a guest, creating a "catch and release" system.

The combination of these responsive elements within a single material leads to multi-stimuli responsive systems. For example, a material incorporating both a photochromic unit and a DM-TTF moiety could have its state controlled by both light and voltage, enabling the development of sophisticated molecular logic gates and memory devices.

Challenges and Opportunities in Scalable Fabrication and Device Integration of this compound-Based Architectures

While DM-TTF and its derivatives show great promise at the laboratory scale, their transition to practical applications faces significant challenges related to manufacturing and device integration. Overcoming these hurdles presents substantial opportunities for future research and development.

Challenges:

Scalable Synthesis: The multi-step synthesis of complex organic molecules like functionalized DM-TTF derivatives can be time-consuming and expensive. Developing cost-effective, high-yield, large-scale synthesis routes is a critical prerequisite for commercial viability.

Solution Processability and Ink Formulation: For applications in printed electronics, DM-TTF materials must be soluble in environmentally benign solvents to formulate stable, printable inks. Many high-performance organic semiconductors have poor solubility, requiring the attachment of bulky side chains, which can sometimes compromise their electronic properties or packing in the solid state.

Film Morphology Control: The performance of devices like OFETs is highly dependent on the morphology of the semiconductor thin film, including its crystallinity, molecular orientation, and uniformity. Achieving optimal and reproducible film morphology using scalable printing techniques (e.g., inkjet, roll-to-roll) is a major challenge.